- Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK), World Intellectual Property Organization, , ,
Cas no 919116-36-2 (Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-)
El compuesto 4-cloro-2-(metiltio)-5-(trifluorometil)pirimidina es un derivado halogenado de la pirimidina con aplicaciones versátiles en síntesis orgánica y farmacéutica. Su estructura combina un grupo cloro en la posición 4, un sustituyente metiltio en la posición 2 y un grupo trifluorometilo en la posición 5, lo que confiere reactividad selectiva y estabilidad química. Este intermediario es valioso en la elaboración de compuestos heterocíclicos más complejos, especialmente en la síntesis de agroquímicos y principios activos farmacológicos. Su perfil de pureza y su reactividad controlada lo hacen adecuado para reacciones de sustitución nucleofílica y acoplamientos cruzados catalizados por metales.

919116-36-2 structure
Nombre del producto:Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
Número CAS:919116-36-2
MF:C6H4ClF3N2S
Megavatios:228.622569084167
MDL:MFCD12911887
CID:765767
PubChem ID:58464566
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Propiedades químicas y físicas
Nombre e identificación
-
- Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
- 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
- 4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (ACI)
- 4-Chloro-2-methylsulfanyl-5-trifluoromethylpyrimidine
- SB60813
- AKOS017343686
- 4-chloro-2-methylsulphanyl-5-trifluoromethyl-pyrimidine
- BS-17839
- 919116-36-2
- MFCD12911887
- CS-0131353
- SCHEMBL2522232
- 4-CHLORO-2-(METHYLSULFANYL)-5-(TRIFLUOROMETHYL)PYRIMIDINE
- DTXSID70729296
- SY316959
-
- MDL: MFCD12911887
- Renchi: 1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3
- Clave inchi: GUSJNAFRAQDVEV-UHFFFAOYSA-N
- Sonrisas: FC(C1C(Cl)=NC(SC)=NC=1)(F)F
Atributos calculados
- Calidad precisa: 227.9735815g/mol
- Masa isotópica única: 227.9735815g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 178
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 51.1Ų
- Xlogp3: 2.9
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM128233-25g |
4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 95% | 25g |
$4308 | 2024-07-20 | |
1PlusChem | 1P00H5JO-100mg |
4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |
919116-36-2 | 95% | 100mg |
$301.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201993-5g |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 97% | 5g |
¥8979.00 | 2024-04-25 | |
abcr | AB564233-100mg |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |
919116-36-2 | 100mg |
€203.40 | 2024-04-15 | ||
Aaron | AR00H5S0-250mg |
4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |
919116-36-2 | 95% | 250mg |
$122.00 | 2025-02-11 | |
abcr | AB564233-1g |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |
919116-36-2 | 1g |
€743.70 | 2024-04-15 | ||
Aaron | AR00H5S0-5g |
4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |
919116-36-2 | 95% | 5g |
$667.00 | 2025-02-11 | |
A2B Chem LLC | AH99540-500mg |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 95% | 500mg |
$222.00 | 2024-07-18 | |
Crysdot LLC | CD11015119-1g |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 95+% | 1g |
$385 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH660-50mg |
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- |
919116-36-2 | 95+% | 50mg |
760.0CNY | 2021-07-15 |
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled
1.2 overnight, cooled; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 18 h, rt
1.2 overnight, cooled; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 18 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Process fro preparation of pyrimidine or pyridine derivative and medicinal use thereof, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; -25 °C; 1 h, -25 °C; overnight, rt
Referencia
- Preparation of 2,4-diaminopyrimidines as aurora-b kinase inhibitors for the treatment of abnormal cell proliferation, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Aminopyrimidine amides as autophagy inhibitors and preparation and methods of use thereof, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referencia
- Preparation of (heteroarylamino)pyrimidine compounds as autophagy inhibitors for treatment of cancer, United States, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; 2 h, 0 °C
1.2 16 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 16 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of pyrazolylpyrimidine derivatives for use as casein kinase 1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 0 °C; 2 h, 0 °C → rt
1.2 16 h, rt
1.2 16 h, rt
Referencia
- Preparation of heterocyclic compound having CDK12-inhibiting effect, World Intellectual Property Organization, , ,
Métodos de producción 8
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; -25 °C; 1 h, -25 °C; 15 h, -25 °C
Referencia
- Preparation of heteroarylaminopyrazole compounds as LRRK2 inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled
1.2 overnight, cooled; rt; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 overnight, cooled; rt; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Preparation of using 2,4,5-substituted pyrimidines as Fak and Flt3 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK)., World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 0 °C
1.2 Solvents: Water ; 0 °C; 5 h, rt
1.2 Solvents: Water ; 0 °C; 5 h, rt
Referencia
- Cyclin K degradation agent, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
1.2 0 °C; 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 0 °C; 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referencia
- Preparation of (phenylamino)pyrimidine compounds as autophagy inhibitors for treating cancers, United States, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of substituted aminopyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7), World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of substituted pyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7), World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; rt; 2 h, cooled
1.2 overnight, cooled; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 overnight, cooled; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Preparation of pyrimidine derivatives useful as FAK inhibitors, United States, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Solvents: Water ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Water ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of 4-chloro-5-trifluoromethyl-2-mercaptomethylpyrimidine, China, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of N-phenylpyrimidin-2-amines as selective Fak inhibitors, United States, , ,
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Raw materials
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Preparation Products
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Literatura relevante
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:919116-36-2)Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-

Pureza:99%/99%/99%
Cantidad:250mg/1g/5g
Precio ($):229.0/596.0/2085.0